molecular formula C14H18N2O3 B11853078 Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate

Cat. No.: B11853078
M. Wt: 262.30 g/mol
InChI Key: WECPYHIQTLPWLZ-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate is a synthetic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indolin-2-one core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate typically involves the reaction of isatin derivatives with appropriate reagents. One common method involves the reaction of isatin with a suitable amine in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions may vary depending on the specific substituents on the isatin and the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholine esterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer’s disease. Additionally, the compound may interact with other molecular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Methyl 3-(5-amino-3,3-dimethyl-2-oxoindolin-1-yl)propanoate can be compared with other indolin-2-one derivatives:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 3-(5-amino-3,3-dimethyl-2-oxoindol-1-yl)propanoate

InChI

InChI=1S/C14H18N2O3/c1-14(2)10-8-9(15)4-5-11(10)16(13(14)18)7-6-12(17)19-3/h4-5,8H,6-7,15H2,1-3H3

InChI Key

WECPYHIQTLPWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)N(C1=O)CCC(=O)OC)C

Origin of Product

United States

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